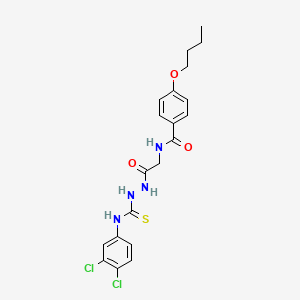

![molecular formula C15H16N6O B2638238 {2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine CAS No. 946298-72-2](/img/structure/B2638238.png)

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPA is a derivative of pteridine and has been found to exhibit various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Pteridine derivatives, including those related to "{2-[(2-Methoxyethyl)amino]pteridin-4-yl}phenylamine," have been a focal point in synthetic chemistry due to their complex structure and potential biological activities. Research efforts such as those by Neilsen et al. (1987) have developed unequivocal synthesis methods for pteridine derivatives, contributing significantly to immunological testing and the exploration of new compounds with potential pharmacological applications (Neilsen, Broadbent, & Hennen, 1987). Similarly, the work by Śladowska et al. (1986) on the alkylamination of pteridines showcases the chemical versatility and reactivity of these compounds, expanding the toolkit for synthesizing novel pteridine-based molecules (Śladowska, Veldhuizen, & Plas, 1986).

Biochemical and Biophysical Research

Pteridine derivatives exhibit a wide range of biochemical functionalities, serving as cofactors in enzymatic reactions crucial for metabolic pathways. The study by Williams and Ayling (1973) on the mass spectral analysis of substituted pteridines and their analogs provides essential insights into the structural and functional roles of these compounds in biological systems (Williams & Ayling, 1973). Further, the research on pyrimidines as cofactors for phenylalanine hydroxylase by Bailey and Ayling (1978) highlights the potential of pteridine analogs in modulating the activity of key enzymes involved in amino acid metabolism (Bailey & Ayling, 1978).

Applications in Drug Discovery and Development

The exploration of pteridine derivatives in drug discovery has led to significant findings regarding their pharmacological properties and mechanisms of action. For instance, the metabolic fate of the pteridine diuretic, Wy-5256, was elucidated through studies by Sisenwine and Walkenstein (1969), offering valuable information on the absorption, transformation, and excretion pathways of pteridine-based drugs in various animal models (Sisenwine & Walkenstein, 1969).

Eigenschaften

IUPAC Name |

2-N-(2-methoxyethyl)-4-N-phenylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O/c1-22-10-9-18-15-20-13-12(16-7-8-17-13)14(21-15)19-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H2,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHQQQAJFHIGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2638155.png)

![ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2638161.png)

![8-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2638163.png)

![5-methyl-N-pentyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638164.png)

![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![N-(4-Chlorophenyl)-2-({5-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2638172.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2638174.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine](/img/structure/B2638175.png)